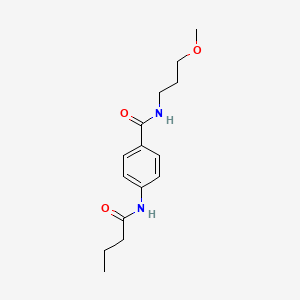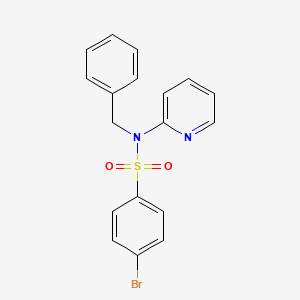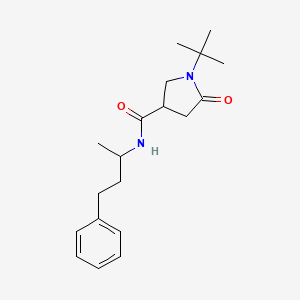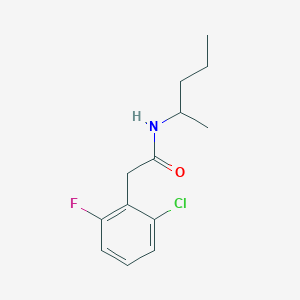![molecular formula C19H21ClN2O4 B11173613 N-(4-chloro-2,5-dimethoxyphenyl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11173613.png)
N-(4-chloro-2,5-dimethoxyphenyl)-3-[(2-methylpropanoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-2,5-dimethoxyphenyl)-3-(2-methylpropanamido)benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro-substituted phenyl ring, two methoxy groups, and an amido linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)-3-(2-methylpropanamido)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chloro-2,5-dimethoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The resulting amine is acylated with 2-methylpropanoyl chloride to form the corresponding amide.
Coupling: Finally, the amide is coupled with 3-aminobenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chloro-2,5-dimethoxyphenyl)-3-(2-methylpropanamido)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like
Propiedades
Fórmula molecular |
C19H21ClN2O4 |
|---|---|
Peso molecular |
376.8 g/mol |
Nombre IUPAC |
N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C19H21ClN2O4/c1-11(2)18(23)21-13-7-5-6-12(8-13)19(24)22-15-10-16(25-3)14(20)9-17(15)26-4/h5-11H,1-4H3,(H,21,23)(H,22,24) |
Clave InChI |
UDFSIXJBAXGOTC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methoxy-phenyl)-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B11173542.png)


![2-ethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B11173556.png)
![N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]acetamide](/img/structure/B11173557.png)

![N-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11173561.png)
![N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B11173562.png)
![2-(1,3-benzodioxol-5-yloxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11173564.png)


![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(4-chlorophenyl)acetamide](/img/structure/B11173588.png)
![1-(4-methylphenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11173590.png)

